Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the 2,5-Dimethylphenyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the quinoline core is alkylated with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with structural similarities.
Cinchonine: A natural alkaloid with a quinoline structure.
Uniqueness
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group and the methoxy substituent differentiates it from other quinoline derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13-5-7-15(3)16(9-13)12-25-20-11-19(21(23)24-4)22-18-8-6-14(2)10-17(18)20/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKVULKCMFDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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